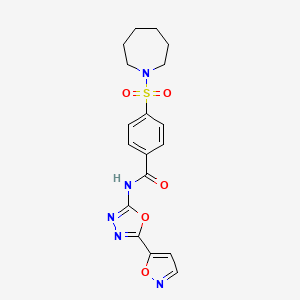![molecular formula C13H13N3S B2985726 5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-20-9](/img/structure/B2985726.png)
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as 5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Anticancer and Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including 5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine, have gained attention in medicinal chemistry for their significant photophysical properties and potential as anticancer scaffolds. Recent advances in the synthesis and functionalization of these compounds have improved their structural diversity, enhancing their application in drug design, particularly for anticancer and enzymatic inhibitory activities. These developments suggest the potential for new, efficient drug designs incorporating the pyrazolo[1,5-a]pyrimidine core (Andres Arias-Gómez et al., 2021).
Antimicrobial Activity
Novel pyrazolo[1,5-a]pyrimidines synthesized from 5-aminopyrazoles have shown promising antimicrobial activity. These compounds, designed with various substituents, have been evaluated for their effectiveness against both gram-positive and gram-negative bacteria, as well as fungal strains. The study highlights the potential of these derivatives as antimicrobial agents, with some compounds demonstrating significant activity and serving as a basis for further antimicrobial drug development (Amira E. M. Abdallah & G. Elgemeie, 2022).
RNA Polymerase Inhibitory Activity
Research into novel pyrazolo[1,5-a]pyrimidines has also focused on their capacity to inhibit RNA polymerase, a critical enzyme in the transcription process. Compounds synthesized for this purpose have been assessed through molecular docking studies and RNA polymerase inhibitory assays, revealing that certain derivatives exhibit potent inhibitory activities. These findings indicate the potential of pyrazolo[1,5-a]pyrimidines in the development of new antimicrobial drugs with mechanisms targeting RNA polymerase (Amira E. M. Abdallah & G. Elgemeie, 2022).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been associated with various biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that it blocks the hypoglycemic augmentation of norepinephrine (ne) in the hypothalamic arcuate (arh) . This suggests that it may interact with neurotransmitter systems.
Result of Action
It’s known to block the hypoglycemic augmentation of norepinephrine (ne) in the hypothalamic arcuate (arh) , suggesting it may have effects on glucose regulation and potentially energy balance.
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines include the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The focus is on improving the structural diversity and finding new synthetic routes and applications for these compounds .
properties
IUPAC Name |
5,6,7-trimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-8-9(2)15-13-11(12-5-4-6-17-12)7-14-16(13)10(8)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWCBFLMDLMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CS3)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2985648.png)
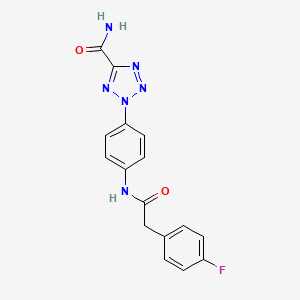
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985650.png)
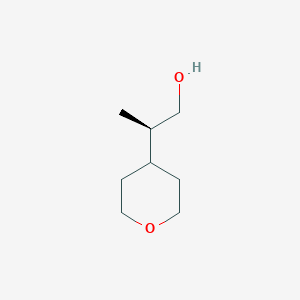
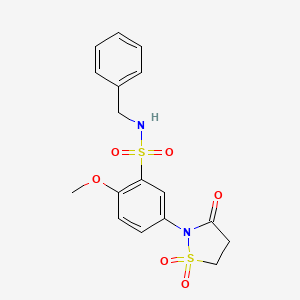
![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)
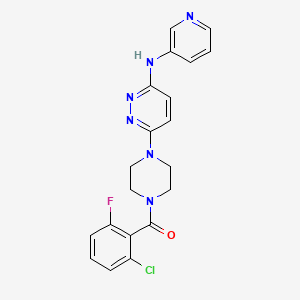
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)


